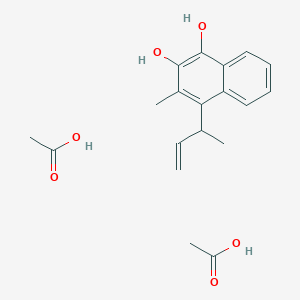
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol is a complex organic compound with a unique structure that combines acetic acid with a naphthalene diol derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol typically involves multiple steps, starting with the preparation of the naphthalene diol derivative. One common method involves the hydroxylation of an alkene using osmium tetroxide, which results in the formation of a vicinal diol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and advanced purification techniques can further improve the overall process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of substituted naphthalene derivatives.
Scientific Research Applications
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can influence biological processes. For example, its ability to undergo oxidation and reduction reactions can affect cellular redox states and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol: shares similarities with other naphthalene diol derivatives and acetic acid esters.
Naphthalene-1,2-diol: A simpler diol derivative of naphthalene.
This compound: A compound with a similar structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications and applications in various fields.
Properties
CAS No. |
89510-33-8 |
|---|---|
Molecular Formula |
C19H24O6 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
acetic acid;4-but-3-en-2-yl-3-methylnaphthalene-1,2-diol |
InChI |
InChI=1S/C15H16O2.2C2H4O2/c1-4-9(2)13-10(3)14(16)15(17)12-8-6-5-7-11(12)13;2*1-2(3)4/h4-9,16-17H,1H2,2-3H3;2*1H3,(H,3,4) |
InChI Key |
LZWLRKNRDNPHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1O)O)C(C)C=C.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















